N-Methyl-(R)-2-piperidinecarboxamide hydrochloride
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Overview
Description
N-Methyl-®-2-piperidinecarboxamide HCl is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-®-2-piperidinecarboxamide HCl typically involves the reductive N-methylation of nitro compounds. This process is more straightforward compared to conventional N-methylation of amines, as it avoids the need for pre-preparation of NH-free amines . The reaction conditions often involve the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .
Industrial Production Methods
In industrial settings, the production of N-Methyl-®-2-piperidinecarboxamide HCl may involve large-scale reductive N-methylation processes. These methods are designed to be cost-effective and efficient, utilizing readily available nitro compounds as raw materials .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-®-2-piperidinecarboxamide HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium on carbon, platinum oxide) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions may produce secondary amines .
Scientific Research Applications
N-Methyl-®-2-piperidinecarboxamide HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyl-®-2-piperidinecarboxamide HCl involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-®-2-piperidinecarboxamide HCl include other piperidine derivatives and nitrogen-containing heterocycles, such as:
- Pyrrolidine
- Piperazine
- Morpholine
Uniqueness
N-Methyl-®-2-piperidinecarboxamide HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
(2R)-N-methylpiperidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLDMRWNXZMTI-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H]1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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